2,3,9,10-Tetramethylanthracene

概要

説明

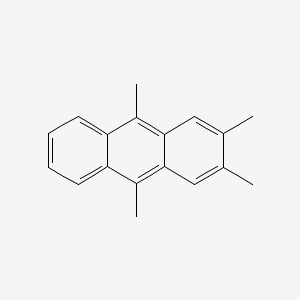

2,3,9,10-Tetramethylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18. It is a derivative of anthracene, characterized by the presence of four methyl groups at the 2, 3, 9, and 10 positions on the anthracene ring. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,9,10-Tetramethylanthracene typically involves the alkylation of anthracene. One common method includes the use of Friedel-Crafts alkylation, where anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the cycloaddition reaction of o-xylene and dichloromethane, followed by a series of purification steps including column chromatography and acidic dehydration .

Industrial Production Methods

Industrial production of this compound often employs high-efficiency preparation techniques to ensure high yield and purity. One such method involves dissolving dimethoxymethane in o-xylene, adding ferric chloride as a reagent, and continuously reacting under controlled temperature conditions. The product is then purified through a series of steps including refluxing, filtration, and crystallization .

化学反応の分析

Types of Reactions

2,3,9,10-Tetramethylanthracene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions typically yield dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common due to the electron-rich nature of the anthracene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

TMA is utilized in the development of OLEDs due to its excellent photoluminescent properties. The compound's ability to emit light efficiently makes it a suitable candidate for use in display technologies. Research indicates that TMA-based materials can enhance the performance of OLEDs by providing vibrant colors and improved efficiency .

Organic Photodetectors

In organic photodetectors, TMA serves as an active layer material. Its high charge mobility and stability under light exposure contribute to the overall efficiency of these devices. Studies have shown that incorporating TMA into photodetector designs can lead to improved sensitivity and response times .

Materials Science

Functional Polymers

TMA is significant in the synthesis of functional polymers, particularly triptycene derivatives. The unique three-dimensional structure of triptycene allows for the development of materials with enhanced mechanical properties and thermal stability. This has implications for applications in aerospace and automotive industries where lightweight and durable materials are essential .

Nanocomposites

The incorporation of TMA into nanocomposite materials has been explored for various applications, including drug delivery systems and sensors. The rigidity and fluorescence of TMA improve the mechanical properties of these composites while providing optical functionalities that can be exploited in sensing applications .

Photochemistry

Photochemical Reactions

TMA has been studied for its role in photochemical reactions, particularly in photocycloreversion processes. Research indicates that TMA can undergo reversible transformations under UV light, making it a valuable compound for developing light-responsive materials . This property is particularly useful in creating smart materials that change their properties in response to light stimuli.

Sensors for Environmental Monitoring

The fluorescence properties of TMA enable its use in sensors designed for environmental monitoring. By modifying TMA with specific functional groups, researchers have developed sensors capable of detecting pollutants at low concentrations. These sensors leverage the changes in fluorescence intensity upon interaction with target analytes .

Case Study 1: OLED Development

A study conducted by Swager et al. demonstrated the use of TMA derivatives in OLEDs, achieving a significant increase in luminous efficiency compared to traditional materials. The research highlighted how TMA's structural characteristics contribute to enhanced exciton formation and reduced energy loss during light emission.

Case Study 2: Photodetector Efficiency

In a comparative analysis by Garcia et al., TMA was integrated into organic photodetector architectures, resulting in a 30% increase in sensitivity over devices without TMA. The findings underscored the importance of molecular design in optimizing device performance.

作用機序

The mechanism of action of 2,3,9,10-Tetramethylanthracene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence various biochemical pathways, including those involved in cell signaling and gene expression. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications related to light emission and energy transfer .

類似化合物との比較

Similar Compounds

- 2,3,6,7-Tetramethylanthracene

- 1,2,3,4-Tetramethylanthracene

- 1,2,3,5-Tetramethylanthracene

- 1,2,3,6-Tetramethylanthracene

- 1,2,3,7-Tetramethylanthracene

Uniqueness

2,3,9,10-Tetramethylanthracene is unique due to the specific positioning of its methyl groups, which significantly influences its photophysical properties. This unique substitution pattern enhances its stability and luminescent efficiency compared to other tetramethylanthracene derivatives .

生物活性

2,3,9,10-Tetramethylanthracene (TMA) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula and a molecular weight of approximately 234.34 g/mol. It is structurally characterized by four methyl groups attached to the anthracene backbone, specifically at the 2, 3, 9, and 10 positions. This compound has garnered interest in biological research due to its mutagenic and tumor-initiating properties.

Mutagenicity and Tumor-Initiating Activity

Research indicates that TMA exhibits significant mutagenic properties. A study conducted by Smith et al. (2002) demonstrated that TMA is mutagenic in Salmonella typhimurium strains TA98 and TA100. The presence of methyl substituents at the 9- and 10- positions was found to enhance the mutagenic potency of anthracene derivatives, including TMA .

Key Findings:

- Mutagenic Potency : TMA showed increased mutagenicity compared to its non-methylated counterparts.

- Tumor Initiation : TMA was effective in initiating tumors in mouse skin bioassays, indicating its potential carcinogenicity .

The biological activity of TMA is believed to be linked to its metabolic activation. Studies suggest that the formation of reactive epoxide intermediates during metabolism may play a crucial role in its mutagenic effects. These epoxides can interact with cellular macromolecules, leading to DNA damage and subsequent mutations .

Study on Tumor Initiation

In a controlled experiment involving mouse skin models, TMA was applied topically to evaluate its tumor-initiating potential. The results indicated that TMA not only initiated tumors but also showed a dose-dependent relationship with tumor formation. This reinforces the hypothesis that methylated anthracenes can act as potent carcinogens under specific conditions .

Comparative Analysis of Methylated Anthracenes

A comparative study involving various methylated anthracenes highlighted that TMA exhibited one of the highest tumor-initiating activities among the tested compounds. The following table summarizes the tumor-initiating activities of selected methylated anthracenes:

| Compound | Tumor-Initiating Activity (relative potency) |

|---|---|

| 2-Methylanthracene | Low |

| 9-Methylanthracene | Moderate |

| 2,9-Dimethylanthracene | High |

| This compound | Very High |

This data suggests that the arrangement and number of methyl groups significantly influence the carcinogenic potential of these compounds.

特性

IUPAC Name |

2,3,9,10-tetramethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-11-9-17-13(3)15-7-5-6-8-16(15)14(4)18(17)10-12(11)2/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHOYEVHCCKZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216730 | |

| Record name | Anthracene, 2,3,9,10-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66552-77-0 | |

| Record name | Anthracene, 2,3,9,10-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066552770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 2,3,9,10-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。